molecular formula C8H15NO6 B12411839 N-Acetyl-D-mannosamine-18O,d3

N-Acetyl-D-mannosamine-18O,d3

Cat. No.: B12411839
M. Wt: 226.23 g/mol
InChI Key: MBLBDJOUHNCFQT-DBXLSURHSA-N
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Description

N-Acetyl-D-mannosamine-18O,d3 is a stable isotope-labeled derivative of N-Acetyl-D-mannosamine (CAS 7772-94-3), a key intermediate in sialic acid biosynthesis. The compound incorporates three deuterium atoms (d3) and one oxygen-18 (18O) isotope, enhancing its utility in metabolic tracing, pharmacokinetic studies, and analytical applications such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy . The base compound, N-Acetyl-D-mannosamine, has a molecular weight of 221.20 g/mol and is critical in glycosylation pathways. The isotopic labeling in this compound increases its molecular weight to approximately 226.22 g/mol (calculated) while preserving its biochemical activity, enabling precise tracking in complex biological systems .

Properties

Molecular Formula

C8H15NO6

Molecular Weight

226.23 g/mol

IUPAC Name

2,2,2-trideuterio-N-[(2S,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide

InChI

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6-,7-,8-/m1/s1/i1D3,12+2

InChI Key

MBLBDJOUHNCFQT-DBXLSURHSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=[18O])N[C@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O

Canonical SMILES

CC(=O)NC(C=O)C(C(C(CO)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-D-mannosamine-18O,d3 typically involves the incorporation of isotopic labels into the N-Acetyl-D-mannosamine molecule. This can be achieved through various synthetic routes, including:

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized versions of the above methods. The process is designed to ensure high yield and purity, suitable for research and commercial applications .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-D-mannosamine-18O,d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various derivatives of N-Acetyl-D-mannosamine, such as N-Acetyl-D-mannosamine-6-phosphate and N-Acetyl-D-mannosamine-1-phosphate .

Comparison with Similar Compounds

Structural and Isotopic Analogs

The table below compares N-Acetyl-D-mannosamine-18O,d3 with structurally related or isotopically labeled compounds:

Compound Name Isotopic Labeling Molecular Weight (g/mol) CAS RN Key Applications Source
N-Acetyl-D-mannosamine None 221.20 7772-94-3 Sialic acid biosynthesis, glycobiology
N-Acetyl-D-mannosamine-13C (2-13C) 13C at C2 position ~222.20 (estimated) Not provided Metabolic flux analysis, MS tracer studies
N-Acetyl-D-galactosamine-d3 d3 (acetyl group) 223.19 376645-66-8 Drug delivery, glycoconjugate tracking
N-Acetyl-d3-DL-alanine-3,3,3-d3 d3 (methyl groups) 137.16 Not provided Proteomics, isotope dilution MS
This compound 18O and d3 ~226.22 (calculated) Not provided Dual isotopic tracing, metabolic studies Inferred
Key Observations:

Isotopic Versatility: The 18O label in this compound distinguishes it from deuterium-only analogs (e.g., N-Acetyl-D-galactosamine-d3) and carbon-13 variants (e.g., N-Acetyl-D-mannosamine-13C). This dual labeling allows simultaneous tracking of oxygen-dependent metabolic pathways and hydrogen/deuterium exchange processes . Deuterated analogs like N-Acetyl-D-galactosamine-d3 are hygroscopic and require cold storage (0–6°C), a property likely shared by this compound due to structural similarity .

Structural Specificity: N-Acetyl-D-galactosamine-d3, a galactose derivative, exhibits distinct receptor-binding properties compared to mannosamine analogs, influencing applications in targeted drug delivery . The 13C-labeled mannosamine variant () is optimal for carbon-specific metabolic studies but lacks the dual isotopic utility of this compound .

Analytical Advantages: Deuterium labeling (d3) enhances signal resolution in MS by reducing background noise, while 18O improves accuracy in oxygen-sensitive assays . Compounds like N-Acetyl-d3-DL-alanine-3,3,3-d3 demonstrate the broader applicability of deuterium in proteomics, though their structural differences limit direct comparison with mannosamine derivatives .

Stability and Handling

  • This compound is expected to share stability challenges with deuterated analogs, such as hygroscopicity and sensitivity to thermal degradation. Cold storage (0–6°C) is recommended, as seen for N-Acetyl-D-galactosamine-d3 .
  • In contrast, non-deuterated variants (e.g., N-Acetyl-D-mannosamine) are more stable at room temperature but lack isotopic tracing capabilities .

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